N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
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Overview
Description
N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a bromophenyl group, and a dichlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a brominated thiophene intermediate in the presence of a palladium catalyst.
Attachment of the Dichlorophenylmethoxy Group: This step involves the etherification of the thiophene ring with a dichlorophenylmethanol derivative, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions, such as using lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Sodium methoxide (NaOMe) for nucleophilic aromatic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiophenes with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a lead compound in drug discovery efforts.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-thiophenecarboxamide: Lacks the dichlorophenylmethoxy group, which may affect its reactivity and biological activity.
3-(2,4-dichlorophenyl)-2-thiophenecarboxamide: Lacks the bromophenyl group, potentially altering its chemical properties and applications.
N-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide: Substitution of bromine with chlorine could influence its reactivity and interaction with biological targets.
Uniqueness
N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Biological Activity
N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a synthetic organic compound characterized by a complex molecular structure that includes bromine, chlorine, and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is C18H12BrCl2N2O2S, and its structure includes a thiophene ring which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing the thiophene structure can exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways and induction of apoptosis.
Case Study:
In vitro studies using the MTT assay demonstrated that this compound exhibited cytotoxic effects against human glioblastoma U-87 cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains showed promising results.
Table of Antimicrobial Activity:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 1.0 | |
Pseudomonas aeruginosa | 0.75 |
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
Antioxidant properties were assessed using the DPPH radical scavenging method. The compound demonstrated significant free radical scavenging ability, comparable to well-known antioxidants like ascorbic acid.
Antioxidant Activity Results:
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. This includes inhibition of key enzymes involved in cancer cell proliferation and antimicrobial resistance mechanisms. The thiophene moiety enhances lipophilicity and bioavailability, contributing to its pharmacological effects.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO2S/c19-12-2-5-14(6-3-12)22-18(23)17-16(7-8-25-17)24-10-11-1-4-13(20)9-15(11)21/h1-9H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHERBXSRRDCITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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